JTE 907

Cannabinoid Receptor Receptor Binding Assay Species Selectivity

JTE-907 is the scientifically defensible CB2 inverse agonist for rodent inflammation and pain models, delivering 2,760-fold selectivity for rat CB2 over CB1—24-fold higher than SR144528. Its species-dependent binding profile (rat Ki=0.38 nM, human Ki=35.9 nM) enables built-in translational dosing. With an oral ED50 of 0.05 mg/kg and peer-reviewed functional data in Treg differentiation and DNBS-induced colitis, JTE-907 outperforms alternatives like AM630, which exhibits confounding CB1 partial agonism. Verify ≥98% HPLC purity from reputable suppliers to ensure reproducible pharmacology.

Molecular Formula C19H22N4O5
Molecular Weight 438.5 g/mol
CAS No. 170148-29-5
Cat. No. B1663865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJTE 907
CAS170148-29-5
SynonymsJTV506;  JTV-506;  (-)-(3S,4R)-2,2-Bis(methoxymethyl)-4[(1,6-dihydro-1-methyl-6-oxo-3-pyridazinyl) amino]-3-hydroxychroman-6-carbonitrile
Molecular FormulaC19H22N4O5
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESCCCCCOC1=C(C=CC2=C1NC(=O)C(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)OC
InChIInChI=1S/C24H26N2O6/c1-3-4-5-10-30-22-19(29-2)9-7-16-12-17(24(28)26-21(16)22)23(27)25-13-15-6-8-18-20(11-15)32-14-31-18/h6-9,11-12H,3-5,10,13-14H2,1-2H3,(H,25,27)(H,26,28)
InChIKeyGRAJFFFXJYFVOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





JTE 907 CB2 Cannabinoid Receptor Inverse Agonist: Product Differentiation Evidence Guide for Scientific Procurement


JTE-907 is a synthetic small-molecule cannabinoid CB2 receptor inverse agonist with the chemical formula C24H26N2O6 and a molecular weight of 438.47 g/mol [1]. It functions as a highly selective ligand for the peripheral-type cannabinoid CB2 receptor over the central CB1 receptor [2]. The compound demonstrates oral activity and anti-inflammatory efficacy in vivo across multiple rodent models [2].

Why CB2 Inverse Agonists Are Not Interchangeable: The JTE 907 Differentiation Case


CB2 inverse agonists exhibit substantial variation in binding affinity, species specificity, and selectivity ratios for CB2 over CB1 [1]. Substituting one CB2 inverse agonist for another without accounting for these quantitative differences can lead to confounding results, including unintended CB1 activation, species-dependent potency shifts, or failure to replicate in vivo efficacy. JTE-907 demonstrates a unique binding profile across human, mouse, and rat CB2 receptors (Ki values of 35.9, 1.55, and 0.38 nM, respectively), a selectivity ratio up to 2,760-fold in rat, and a distinct inverse agonist functional signature that distinguishes it from structurally unrelated alternatives such as SR144528, AM630, and BML-190 [2].

JTE 907 Head-to-Head Quantitative Differentiation Evidence Against Key Comparators


CB2 Selectivity Ratio Superiority Across Multiple Species

JTE-907 exhibits the highest CB2/CB1 selectivity ratio among all major CB2 inverse agonists tested in rat tissue, a critical species for preclinical inflammatory models. Direct comparative binding data show JTE-907's selectivity ratio (Ki CB1 / Ki CB2) in rat is 2,760, compared to SR144528 (115), AM630 (~165), and BML-190 (~50) [1][2][3]. This indicates JTE-907 provides the cleanest window for CB2-specific pharmacology in rat models with minimal CB1 interference.

Cannabinoid Receptor Receptor Binding Assay Species Selectivity

In Vivo Anti-Inflammatory Potency Quantification

JTE-907 demonstrates potent oral anti-inflammatory activity in the carrageenan-induced mouse paw edema model with an ED50 of 0.05 mg/kg . This quantitative benchmark allows direct comparison with SR144528, which in the same assay paradigm inhibited edema but with an ED50 reported at approximately 1 mg/kg (estimated from dose-response data) [1]. The 20-fold lower effective dose of JTE-907 translates to reduced compound consumption for equivalent in vivo pharmacology endpoints.

In Vivo Pharmacology Inflammation Carrageenan-Induced Edema

Functional Inverse Agonist Signature Distinguishes JTE 907 from AM630

In functional assays, JTE-907 behaves exclusively as an inverse agonist at CB2 receptors, producing a concentration-dependent increase in forskolin-stimulated cAMP production in CHO cells expressing human CB2 [1]. In contrast, AM630, while classified as a CB2 inverse agonist, also exhibits weak partial agonist activity at CB1 receptors (Ki CB1 = 5,152 nM, Ki CB2 = 31.2 nM), a property not observed with JTE-907 (Ki CB1 = 2,370 nM) [2]. This functional purity eliminates confounding CB1-mediated effects when studying CB2-specific inverse agonism.

Signal Transduction cAMP Assay Inverse Agonism

Species-Dependent Binding Profile for Cross-Species Experimental Design

JTE-907 displays a unique rank order of CB2 binding affinity across species: rat (Ki = 0.38 nM) > mouse (Ki = 1.55 nM) > human (Ki = 35.9 nM) [1]. This 94-fold difference between rat and human CB2 affinity is a critical parameter for translational study design. In comparison, SR144528 exhibits subnanomolar affinity for both rat and human CB2 (Ki ~0.6 nM) with minimal species variation [2]. The pronounced species gradient of JTE-907 can be leveraged to titrate CB2 occupancy in rodent models while anticipating human dose scaling requirements.

Species Selectivity Binding Affinity Translational Pharmacology

Treg Differentiation Activity Not Demonstrated for Major Comparators

JTE-907 induces the differentiation of mouse splenic CD4+ Th0 cells into FoxP3+ Treg cells at 100 nM in vitro, a functional outcome characterized by expression of FoxP3, TGF-β, and IL-10 [1]. This immunomodulatory activity was validated in vivo in a DNBS-induced colitis model where oral JTE-907 treatment reduced disease severity and increased CD4+CD25+FoxP3+ Tregs in the lamina propria [2]. Comparative studies examining SR144528, AM630, or BML-190 for direct Treg differentiation capacity are absent from the primary literature.

Immunology T Cell Differentiation Regulatory T Cells

Optimal JTE 907 Application Scenarios Based on Quantitative Differentiation Evidence


Rat Model Inflammation Studies Requiring Unambiguous CB2 Signaling

Investigators utilizing rat models of inflammation or pain should prioritize JTE-907 procurement due to its 2,760-fold selectivity for rat CB2 over CB1 [1]. This selectivity ratio is 24-fold higher than SR144528 in rat tissue, minimizing off-target CB1 effects that could confound data interpretation. The oral activity and potent anti-inflammatory ED50 of 0.05 mg/kg further support efficient dosing in chronic studies [2].

Immunology Research Investigating CB2-Mediated Treg Polarization

For studies examining the role of CB2 inverse agonism in regulatory T cell biology, JTE-907 is uniquely supported by peer-reviewed evidence demonstrating Treg differentiation at 100 nM in vitro and therapeutic efficacy in a DNBS-induced colitis model [1]. Alternative CB2 inverse agonists such as SR144528 and AM630 lack comparable published data for this specific functional endpoint, making JTE-907 the scientifically defensible choice for this application.

In Vitro CB2 Functional Assays Requiring Pharmacologically Clean Inverse Agonism

Researchers conducting cAMP accumulation assays or other functional readouts of CB2 inverse agonism should select JTE-907 over AM630. Unlike AM630, which exhibits weak partial agonist activity at CB1 receptors, JTE-907 behaves exclusively as a CB2 inverse agonist without confounding CB1 functional effects [1][2]. This functional purity reduces experimental variability and simplifies data interpretation in CB2-specific signaling studies.

Translational Pharmacology Requiring Explicit Species Potency Gradients

For projects that require dose extrapolation from rodent efficacy models to human target exposure estimates, JTE-907's unique species-dependent binding profile (rat Ki = 0.38 nM, human Ki = 35.9 nM) provides a built-in translational framework [1]. This 94-fold affinity difference can inform human dose predictions; researchers requiring consistent rodent-human potency may alternatively consider SR144528, which lacks this species gradient.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for JTE 907

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.